The 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The crystal’s structure was analyzed using single crystal X-ray diffraction (XRD) and powder XRD . The presence of various functional groups in the crystal was identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the crystal were analyzed by UV–Vis-NIR studies . The thermal properties were investigated using TG/DTA analyses . The dielectric properties were analyzed at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz using an Agilent LCR meter . The nonlinear optical properties were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
The XRD analyses showed that the grown crystal belongs to an orthorhombic crystal system . The optical studies revealed a high-intensity emission peak around 599 nm . The thermal analyses were used to calculate the kinetic and thermodynamic parameters like the activation energy (E), frequency factor (Z), enthalpy (ΔH*), entropy (ΔS*), and Gibbs free energy (ΔG*) .
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .
The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
4-Methoxy-2,3,5-trimethylbenzaldehyde is a chemical compound with the formula C11H14O2 . It’s used in chemical synthesis
The methods of application or experimental procedures for this compound would depend on the specific synthesis or reaction it’s being used in. Typically, it would be used as a reagent or starting material in a chemical reaction .
The results or outcomes would also depend on the specific synthesis or reaction. In general, this compound could be used to synthesize a variety of other compounds .
4-Methoxy-2,3,5-trimethylbenzaldehyde, with the chemical formula C₁₁H₁₄O₂ and CAS number 54344-92-2, is an aromatic aldehyde characterized by a methoxy group and three methyl groups attached to a benzene ring. This compound appears as a white to light yellow solid and has a melting point ranging from 63.0 to 68.0 °C . It is primarily utilized in organic synthesis as an important intermediate compound, particularly in the production of various pharmaceuticals and agrochemicals .
Several methods exist for synthesizing 4-methoxy-2,3,5-trimethylbenzaldehyde:
4-Methoxy-2,3,5-trimethylbenzaldehyde finds applications in various fields:
Interaction studies involving 4-methoxy-2,3,5-trimethylbenzaldehyde typically focus on its metabolic pathways and potential effects on enzyme activity. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2. This inhibition can influence drug metabolism and efficacy . Further studies are needed to fully understand its interactions within biological systems.
Several compounds share structural similarities with 4-methoxy-2,3,5-trimethylbenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Methoxy-2,6-dimethylbenzaldehyde | 19447-00-8 | 0.98 |
4-Methoxy-2,5-dimethylbenzaldehyde | 6745-75-1 | 0.98 |
4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | 0.95 |
5-Methoxy-2-methylbenzaldehyde | 56724-09-5 | 0.95 |
The uniqueness of 4-methoxy-2,3,5-trimethylbenzaldehyde lies in its specific arrangement of substituents on the benzene ring which influences its reactivity and biological activity compared to its analogs. The presence of three methyl groups alongside a methoxy group distinguishes it from other similar compounds that may have different substitution patterns or fewer methyl groups.